
4-Piperidinol, 4-(4-bromophenyl)-1-methyl-
Overview
Description
4-Piperidinol, 4-(4-bromophenyl)-1-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as P4B and is a derivative of the piperidine family. P4B has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Bioevaluation
- 4-Piperidinol derivatives have been synthesized and evaluated for cytotoxicity against human hepatoma and breast cancer cell lines. Specifically, 4-(4-bromophenyl)-1-methyl- derivatives showed notable cytotoxic potency against these cell lines, suggesting potential as model compounds for cancer research (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).
Molecular Structure Analysis
- The molecular structure of compounds related to 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- has been explored, highlighting the significance of hydrogen bonding and C-H…π interactions. These studies contribute to a deeper understanding of the molecular characteristics of such compounds (Khan et al., 2013).
Analgesic Effects
- Piperidine derivatives, including 4-(4-bromophenyl)-1-methyl-4-piperidinol, have been investigated for their analgesic properties. Such studies are crucial in the development of new pain-relieving medications (Ahmadi et al., 2009).
Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. These studies involve derivatives of 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- and contribute to the ongoing search for effective cancer treatments (Rehman et al., 2018).
Inhibition of Soluble Epoxide Hydrolase
- Research involving 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase includes derivatives of 4-Piperidinol, 4-(4-bromophenyl)-1-methyl-. These studies are significant in exploring new treatments for diseases mediated by soluble epoxide hydrolase (Thalji et al., 2013).
Pain and Platelet Aggregation
- Piperidine derivatives have been studied in models of pain and platelet aggregation, revealing their potential in treating pain and thrombotic disorders. These findings are essential for developing new therapeutic agents (Saify et al., 2012).
Mechanism of Action
Target of Action
The primary target of 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By targeting AChE, this compound can influence cholinergic neurotransmission.
Mode of Action
4-Piperidinol, 4-(4-bromophenyl)-1-methyl- interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic signal.
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway, specifically the transmission of signals in the nervous system . By inhibiting AChE and increasing acetylcholine levels, the compound enhances cholinergic neurotransmission. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to various molecular and cellular effects. For instance, enhanced cholinergic neurotransmission can improve memory and cognition, which is why AChE inhibitors are often used in the treatment of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It has been reported to show potential antioxidant activity . Antioxidants play a crucial role in biochemical reactions as they neutralize harmful free radicals in the body, thereby preventing cellular damage .
Cellular Effects
Its potential antioxidant activity suggests that it may have protective effects on cells by reducing oxidative stress .
Molecular Mechanism
Its antioxidant activity suggests that it may interact with reactive oxygen species (ROS) in cells, neutralizing them and preventing cellular damage .
properties
IUPAC Name |
4-(4-bromophenyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPLQVMAOCKIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443186 | |
| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139474-25-2 | |
| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


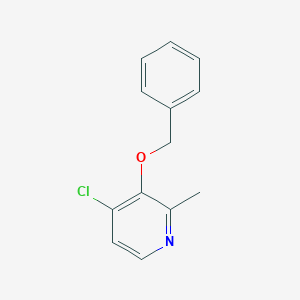

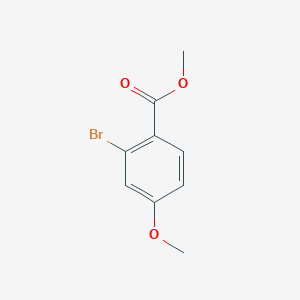
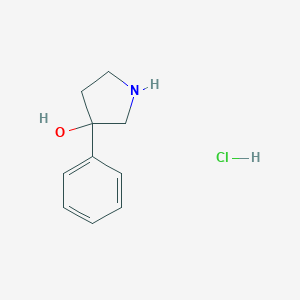
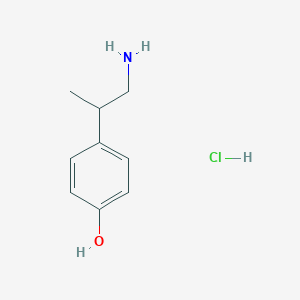
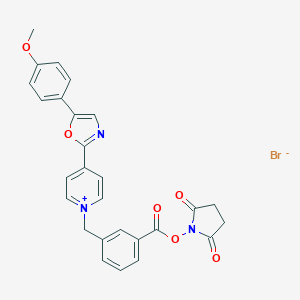
![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)

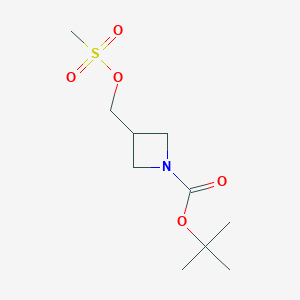

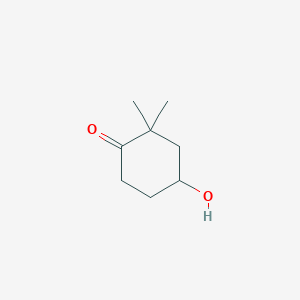
![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)
